3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione
Overview
Description
“3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione” is an organic compound with the molecular formula C14H22O3 . It is also known as “3-(Dodec-2-en-1-yl)dihydrofuran-2,5-dione” with a molecular formula of C16H26O3 . The average mass of this compound is 266.376 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 76.0±0.3 cm³ and a polarizability of 30.1±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm³, boiling point of 348.4±0.0 °C at 760 mmHg, and a flash point of 177.8±0.0 °C . It has a polar surface area of 43 Ų and a molar volume of 269.0±3.0 cm³ .Scientific Research Applications
Diketopyrrolopyrroles Synthesis and Applications Diketopyrrolopyrroles, related to the chemical structure of "3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione", are extensively used dyes with a wide range of applications including high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their structure and optical properties relationship is critically reviewed, highlighting the significant bathochromic shift in absorption and increase in the two-photon absorption cross-section that these compounds exhibit. This makes them promising for future applications in various fields due to their straightforward synthesis, good stability, and high fluorescence quantum yield (Grzybowski & Gryko, 2015).
Hydantoin Derivatives and Their Importance Hydantoin and its derivatives, structurally similar to "this compound", play a crucial role in medicinal chemistry. They serve as scaffolds for the synthesis of a variety of biologically and pharmacologically active compounds used in therapeutic and agrochemical applications. The versatility of hydantoin derivatives is highlighted by their ability to form hybrids with other molecules, showcasing significant biological activities. Additionally, they are pivotal in the chemical or enzymatic synthesis of non-natural -amino acids and their conjugates, which have potential medical applications (Shaikh et al., 2023).
Pyrrolidine Ring in Drug Discovery The pyrrolidine ring, found in compounds structurally akin to "this compound", is a saturated scaffold widely used in medicinal chemistry for treating human diseases. Its non-planarity and the possibility of efficient exploration of the pharmacophore space due to sp3-hybridization make it particularly interesting. The review discusses bioactive molecules with the pyrrolidine ring, their synthetic strategies, and the influence of stereogenicity on biological activity, providing insights into the design of new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Downstream Processing of Biologically Produced Diols The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are structurally related to "this compound", discusses the various methods studied for the recovery and purification of these diols. The separation technologies such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are examined for their potential in improving yield, purity, and reducing energy consumption in the production of biologically derived diols (Xiu & Zeng, 2008).
Safety and Hazards
The safety information for “3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-[(E)-dec-1-enyl]oxolane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h9-10,12H,2-8,11H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWERUIGPWOVNGG-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76386-09-9 | |
Record name | NSC19876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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